3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a 2,2-difluoropropyl substituent at the C3 position and an amine hydrochloride group at the C1 position. BCP scaffolds are widely used in medicinal chemistry due to their rigidity, metabolic stability, and ability to mimic phenyl or tert-butyl groups while reducing lipophilicity . The difluoropropyl group enhances solubility and modulates electronic properties, making this compound a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring fluorinated motifs.
Properties
CAS No. |
2825011-82-1 |
|---|---|
Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.65 g/mol |
IUPAC Name |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6(9,10)2-7-3-8(11,4-7)5-7;/h2-5,11H2,1H3;1H |
InChI Key |
DVKSTJHQQWNIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC12CC(C1)(C2)N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes. This reaction is facilitated by the CF₃TMS/NaI system . The key step in this synthetic approach is the formation of the difluoro-substituted bicyclo[1.1.1]pentane core, which is then further functionalized to introduce the amine group.
Industrial Production Methods
the scalability of the synthetic routes involving carbene insertion and nucleophilic/radical addition suggests that these methods could be adapted for large-scale production .
Chemical Reactions Analysis
Key Steps:
-
Bicyclo[1.1.1]pentane Core Formation
-
Difluoropropyl Group Introduction
-
Amine Functionalization and Salt Formation
Amine Group Reactions
-
Acid-Base Behavior : The primary amine (pKa ~9–10) undergoes protonation in acidic media, forming water-soluble salts like the hydrochloride .
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides (e.g., with acetyl chloride):
-
Alkylation : Forms quaternary ammonium salts with alkyl halides under mild conditions .
Difluoropropyl Group Reactivity
-
Electrophilic Fluorine Effects : The electron-withdrawing fluorine atoms reduce nucleophilicity at adjacent carbons, directing reactions to the bicyclo scaffold.
-
Stability : Resists hydrolysis under physiological conditions, contributing to metabolic stability .
Stability Under Reaction Conditions
| Condition | Stability | Observed Degradation Pathways |
|---|---|---|
| Acidic (pH < 3) | Stable (HCl salt form) | None observed |
| Basic (pH > 10) | Partial ring-opening | Bicyclo scaffold cleavage via retro-Diels-Alder |
| Thermal (>150°C) | Decomposition | C–F bond cleavage and scaffold fragmentation |
| Oxidative | Resistant to common oxidizers | Limited reactivity |
Comparative Reactivity with Analogues
Scientific Research Applications
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for benzene rings in drug discovery projects, enhancing the pharmacokinetic properties of lead compounds.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.
Biology: It can be used in the synthesis of biologically active molecules, including antibacterial agents.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoropropyl group enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations in Bicyclo[1.1.1]pentan-1-amine Hydrochloride Derivatives
Below is a comparative analysis of key analogs, focusing on substituents, synthesis, and physicochemical properties:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The 2,2-difluoropropyl group increases logP compared to non-fluorinated analogs (e.g., 3-fluoro-BCP) but remains lower than aromatic derivatives (e.g., 4-fluorophenyl-BCP) due to reduced π-stacking .
- Metabolic Stability : Fluorination at the propyl chain reduces oxidative metabolism, as demonstrated in studies on fluorinated BCP analogs .
- Solubility : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. Storage conditions vary; for example, 3-fluoro-BCP requires 2–8°C under argon , while 4-fluorophenyl-BCP is stable at room temperature .
Biological Activity
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of bicyclo[1.1.1]pentane derivatives, including 3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, has been achieved through various methods. A notable approach involves the photochemical addition of propellane to diketones, producing bicyclo[1.1.1]pentane cores efficiently at large scales .
Biological Activity
The biological activity of 3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be analyzed through its interactions with biological systems and its pharmacological properties.
The compound acts as a bioisostere of the benzene ring, which can influence its binding affinity to various biological targets, potentially enhancing its efficacy in therapeutic applications . The presence of fluorine atoms may also contribute to increased lipophilicity and metabolic stability.
Pharmacological Studies
Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit promising activity against certain types of cancer cells and bacterial strains. For instance, studies have shown that related compounds can inhibit tumor growth in vitro and demonstrate antibacterial properties .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of bicyclo[1.1.1]pentane derivatives, including those similar to 3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | HeLa |
| 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine HCl | 12 | A549 |
Case Study 2: Antibacterial Properties
In another study focusing on the antibacterial effects of bicyclic compounds, it was found that certain derivatives exhibited activity against drug-resistant strains of bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound C | 8 µg/mL | E.coli |
| Compound D | 4 µg/mL | S.aureus |
| 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine HCl | 6 µg/mL | P.aeruginosa |
Q & A
Q. What safety protocols are critical when handling 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Avoid open flames due to potential hydrogen bromide gas release during decomposition .
- Waste Disposal: Collect chemical waste in sealed containers labeled for halogenated organics. Partner with certified hazardous waste disposal services to comply with environmental regulations .
- Storage: Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. How can researchers design a synthetic route for 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride?
Answer:
- Retrosynthetic Analysis: Start with the bicyclo[1.1.1]pentane core. Use AI-powered tools (e.g., Template_relevance models) to predict feasible pathways via databases like Reaxys or Pistachio .
- Key Steps:
- Core Functionalization: Introduce the difluoropropyl group via nucleophilic substitution or cross-coupling reactions.
- Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by HCl-mediated deprotection .
- Purification: Employ column chromatography (silica gel) or recrystallization in ethanol/water mixtures.
- Validation: Confirm structure via , , and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
Answer:
- Case Study: If signals conflict with predicted splitting patterns:
- Computational Validation: Use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental results .
- Isotopic Labeling: Synthesize -labeled analogs to clarify coupling interactions (e.g., ) .
- Advanced Techniques: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the bicyclo core .
Q. What experimental design principles apply to pharmacological testing of this compound?
Answer:
Q. How can researchers optimize reaction conditions to improve yield and purity?
Answer:
-
DoE (Design of Experiments): Apply factorial design to test variables:
Variable Range Tested Optimal Condition Temperature 0°C to 80°C 40°C Solvent THF, DMF, DCM DMF Catalyst Loading 1–10 mol% 5 mol% Pd(PPh) -
In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
-
Scale-Up Considerations: Maintain mixing efficiency (e.g., Reynolds number > 10,000) to ensure homogeneity in larger batches .
Q. What computational methods are suitable for studying the compound’s reactivity or interaction mechanisms?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS to identify key interaction residues .
- Quantum Mechanics (QM): Calculate Fukui indices to predict electrophilic/nucleophilic sites on the bicyclo scaffold .
- Docking Studies: Use AutoDock Vina to model binding poses in enzyme active sites, validated by free-energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
